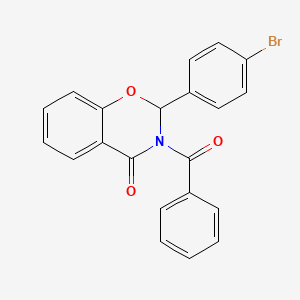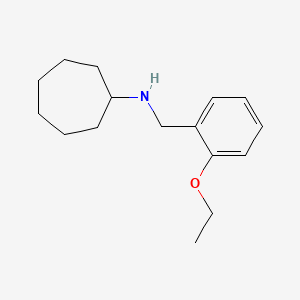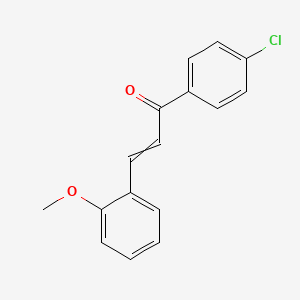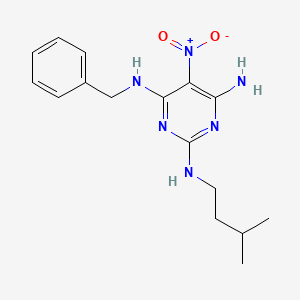![molecular formula C18H23NO2 B12478101 4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID is a compound that features a unique adamantane structure, which is a highly symmetrical polycyclic cage molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID typically involves the reaction of adamantane derivatives with benzoic acid derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is common in industrial settings to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The adamantane moiety provides stability and rigidity, making the compound suitable for diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine and other oxidants for dehydrogenation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride. Substitution reactions can be facilitated by using halogenated derivatives and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantane derivatives, while reduction reactions can yield adamantylidene derivatives .
科学的研究の応用
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
Similar Compounds
Uniqueness
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID stands out due to its unique adamantane structure, which provides exceptional stability and rigidity. This makes it more resistant to metabolic cleavage and enhances its distribution in biological systems compared to other similar compounds .
特性
分子式 |
C18H23NO2 |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
4-[(2-adamantylamino)methyl]benzoic acid |
InChI |
InChI=1S/C18H23NO2/c20-18(21)14-3-1-11(2-4-14)10-19-17-15-6-12-5-13(8-15)9-16(17)7-12/h1-4,12-13,15-17,19H,5-10H2,(H,20,21) |
InChIキー |
GGHMSYZYGHHQAC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)

![cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
![{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine](/img/structure/B12478068.png)
![N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12478114.png)
